molecular formula C21H16ClF3N6O2 B2362234 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 893920-33-7

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2362234
CAS No.: 893920-33-7
M. Wt: 476.84
InChI Key: JBFXSKLFSGMRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClF3N6O2 and its molecular weight is 476.84. The purity is usually 95%.
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Scientific Research Applications

Potential Antiasthma Agents

A study by Medwid et al. (1990) investigated compounds structurally related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines. These compounds were found to be active as mediator release inhibitors, suggesting potential applications in antiasthma therapy (Medwid et al., 1990).

Radioligand Imaging in Neuroscience

Dollé et al. (2008) reported on derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography. This highlights the application of similar compounds in neuroscience, particularly for imaging the translocator protein (18 kDa) (Dollé et al., 2008).

Anticancer Agents Targeting Tubulin

Zhang et al. (2007) synthesized a series of triazolopyrimidines, structurally related to this compound, as anticancer agents. They explored their role in inhibiting tubulin binding, offering a unique mechanism of action for cancer treatment (Zhang et al., 2007).

Serotonin Receptor Antagonists

Research by Ivachtchenko et al. (2010) on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, chemically related to the compound , demonstrated their potential as potent and selective serotonin 5-HT6 receptor antagonists. This indicates possible applications in neuropharmacology (Ivachtchenko et al., 2010).

Molecular Probes in Adenosine Receptor Research

A study by Kumar et al. (2011) on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives highlights their use as molecular probes for the A2A adenosine receptor. These findings suggest potential applications in studying receptor pharmacology (Kumar et al., 2011).

Antibacterial Agents

Kumar et al. (2009) synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, with structural similarity to the compound , and found them to possess antibacterial properties. This highlights a potential application in developing new antibacterial drugs (Kumar et al., 2009).

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N6O2/c1-11-3-5-14(7-12(11)2)31-19-18(28-29-31)20(33)30(10-26-19)9-17(32)27-16-8-13(21(23,24)25)4-6-15(16)22/h3-8,10H,9H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFXSKLFSGMRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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